molecular formula C16H13N3O2S3 B3312693 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide CAS No. 946327-47-5

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide

Cat. No. B3312693
CAS RN: 946327-47-5
M. Wt: 375.5 g/mol
InChI Key: DCPXPYAXSKJFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide, also known as ATT-11, is a thiazole derivative that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide involves the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer research, this compound inhibits the activity of topoisomerase II and induces DNA damage, leading to cell cycle arrest and apoptosis. In Alzheimer's disease research, this compound inhibits the activity of acetylcholinesterase and reduces oxidative stress, leading to neuroprotection. In diabetes research, this compound activates AMP-activated protein kinase and increases glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific disease being studied. In cancer research, this compound induces apoptosis and inhibits cell proliferation. In Alzheimer's disease research, this compound protects neurons from oxidative stress and amyloid beta-induced toxicity. In diabetes research, this compound improves glucose uptake and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its well-defined synthesis method, which allows for consistent and reproducible results. One limitation is the lack of clinical data on the safety and efficacy of this compound in humans.

Future Directions

For N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide research include further optimization of the synthesis method to improve yield and purity, as well as the development of more specific and potent derivatives. In cancer research, future directions include investigating the potential of this compound in combination with other chemotherapeutic agents. In Alzheimer's disease research, future directions include investigating the potential of this compound in animal models of the disease. In diabetes research, future directions include investigating the potential of this compound in clinical trials.

Scientific Research Applications

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide has been found to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, this compound has been shown to protect neurons from oxidative stress and amyloid beta-induced toxicity. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity.

properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S3/c17-12(20)9-23-16-18-13(10-5-2-1-3-6-10)15(24-16)19-14(21)11-7-4-8-22-11/h1-8H,9H2,(H2,17,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPXPYAXSKJFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)N)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
Reactant of Route 2
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
Reactant of Route 3
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
Reactant of Route 5
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide

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